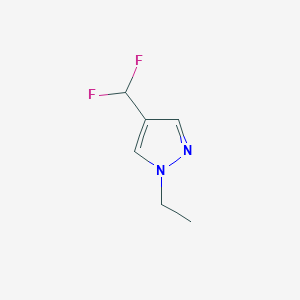
4-(Difluoromethyl)-1-ethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-1-ethyl-1H-pyrazole is a fluorinated heterocyclic organic compound. It is characterized by the presence of a pyrazole ring, a difluoromethyl group, and an ethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents (e.g., difluoromethyl iodide) under appropriate reaction conditions.
Ethylation: The ethyl group is introduced through an ethylation reaction, often using ethylating agents like ethyl iodide or ethyl bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microreactor technology can be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can involve the replacement of the difluoromethyl group with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various alkyl halides, amines, and alcohols.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated, amino-substituted, and hydroxyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-1-ethyl-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It can be used as a probe in biological studies to understand the role of fluorinated groups in biological systems.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its biologically active properties.
Wirkmechanismus
4-(Difluoromethyl)-1-ethyl-1H-pyrazole is similar to other fluorinated pyrazoles, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole and 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole. These compounds share the difluoromethyl group but differ in their substituents on the pyrazole ring. The presence of the ethyl group in this compound provides unique chemical and biological properties compared to its analogs.
Vergleich Mit ähnlichen Verbindungen
3-(Difluoromethyl)-1-methyl-1H-pyrazole
5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole
4-(Difluoromethyl)-1-phenyl-1H-pyrazole
This comprehensive overview highlights the significance of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable compound for research and application.
Is there anything specific you would like to know more about?
Eigenschaften
Molekularformel |
C6H8F2N2 |
|---|---|
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
4-(difluoromethyl)-1-ethylpyrazole |
InChI |
InChI=1S/C6H8F2N2/c1-2-10-4-5(3-9-10)6(7)8/h3-4,6H,2H2,1H3 |
InChI-Schlüssel |
QDAQEPGHIMXPFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


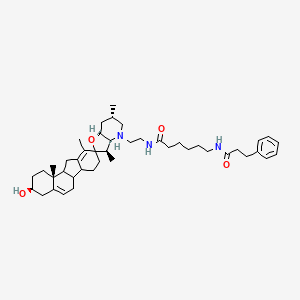

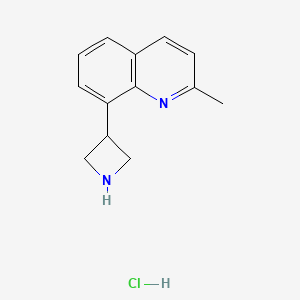

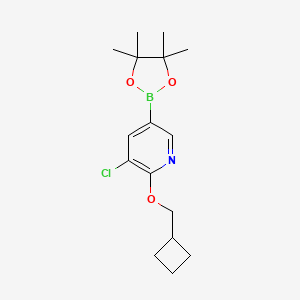

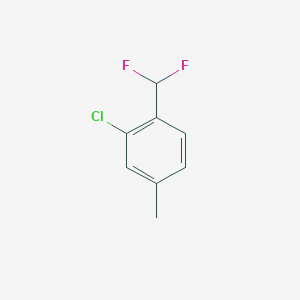
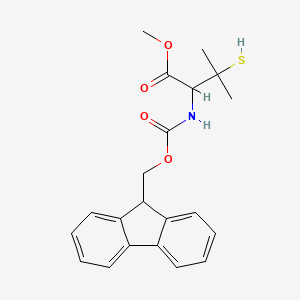

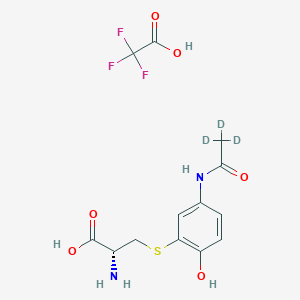

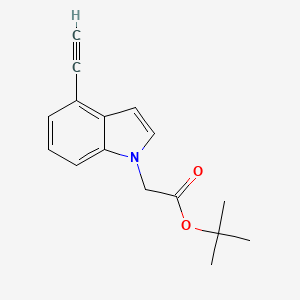

![Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15339399.png)
